2-Deoxy-alpha-D-galactopyranose

Glycobiology Enzyme Assays Substrate Specificity

Researchers requiring a precisely defined alpha-anomer for glycobiology face a critical supply gap: commercial 2-deoxy-D-galactose (CAS 1949-89-9) is predominantly the beta-anomer or an anomeric mixture, compromising reproducibility in anomer-sensitive assays. 2-Deoxy-alpha-D-galactopyranose (CAS 14215-77-1) resolves this. • High-activity substrate for α-galactosidase (Aspergillus niger) - enables source-specific enzyme assays & inhibitor screening with unambiguous readout. • Definitive negative control for galactose transporter mapping - zero binding to E. coli lactose permease provides a validated 'no-binding' baseline. • Anomeric purity verifiable via GC/CI-MS (distinct 1.3% rel. intensity for (M+NH₄)⁺ ion vs. 8.4% for beta-anomer).

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 14215-77-1
Cat. No. B079963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-alpha-D-galactopyranose
CAS14215-77-1
SynonymsNsc18943
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2
InChIKeyPMMURAAUARKVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxy-alpha-D-galactopyranose Overview


2-Deoxy-alpha-D-galactopyranose (CAS 14215-77-1) is a deoxy sugar derivative belonging to the class of D-saccharides with alpha linkage, characterized by the replacement of the hydroxyl group at the C-2 position with a hydrogen atom [1]. This structural modification confers distinct physicochemical and biological properties compared to its parent compound, D-galactose, and its stereoisomers, such as the beta-anomer 2-deoxy-D-galactose (CAS 1949-89-9) [2]. The compound serves as a critical tool in glycobiology research, particularly for probing enzyme specificity, glycosylation pathways, and metabolic processes [3].

Why Anomeric Purity Is Critical


While 2-deoxy-D-galactose (CAS 1949-89-9) is commercially available, it is typically an anomeric mixture or predominantly the beta-anomer. Substitution of the pure alpha-anomer with a generic mixture can lead to significantly different outcomes in biochemical assays, as the anomeric configuration (alpha vs. beta) directly influences enzyme recognition, binding kinetics, and the ability to serve as a substrate or inhibitor. For example, analytical methods like GC/CI-MS show distinct spectral signatures that allow for unambiguous discrimination between alpha and beta anomers [1]. Moreover, enzymes such as hexokinase exhibit anomeric specificity, selectively utilizing the beta-anomer of 2-deoxyglucose analogs [2]. Therefore, using the precisely defined alpha-anomer (CAS 14215-77-1) is essential for ensuring experimental reproducibility and for applications where a specific anomeric configuration is required, such as in the study of alpha-specific glycosidases or in defined synthetic pathways.

2-Deoxy-alpha-D-galactopyranose Specificity Evidence


α-Galactosidase Substrate Activity (A. niger)

In a comparative study of α-galactosidases from various sources, the 2-deoxy derivative of p-nitrophenyl (pNP) α-D-galactopyranoside was the only deoxy derivative hydrolyzed with substantially high activity by the Aspergillus niger enzyme. In contrast, the 6-deoxy derivative was not a substrate for this enzyme [1].

Glycobiology Enzyme Assays Substrate Specificity

Loss of Lactose Permease Binding

In a study examining ligand recognition by the Escherichia coli lactose permease, 2-deoxy-D-galactose was found to provide no substrate protection against alkylation of the binding site residue Cys148. This contrasts sharply with D-galactose, which binds with an apparent affinity of approximately 30 mM and provides full protection [1].

Membrane Transport Ligand Binding Glycobiology

Galactokinase Substrate Kinetics

Kinetic analysis of Escherichia coli galactokinase (GAL1_ECOLI) reveals that 2-deoxy-D-galactose is a substrate, but its turnover number (kcat) is significantly reduced compared to the natural substrate D-galactose. The kcat for 2-deoxy-D-galactose is 30 min⁻¹, whereas for D-galactose it is 108 min⁻¹ [1].

Enzyme Kinetics Metabolism Substrate Specificity

Mass Spectrometry Anomer Discrimination

Gas chromatography/chemical ionization mass spectrometry (GC/CI-MS) with ammonia reagent gas can distinguish between alpha and beta anomers of deoxy sugars. For 2-deoxy-D-galactose, the relative intensity of the (M+NH₄)⁺ ion is 1.3% for the alpha-anomer and 8.4% for the beta-anomer [1]. This method provides a definitive analytical fingerprint for confirming the identity and purity of the alpha-anomer.

Analytical Chemistry Metabolomics Quality Control

α-Galactosidase Source-Dependent Activity

A comparative study of α-galactosidases from three sources showed differential activity against 2-deoxy and 6-deoxy derivatives of pNP α-D-galactopyranoside. While the A. niger enzyme acted only on the 2-deoxy derivative with high activity, the enzymes from green coffee bean and Mortierella vinacea hydrolyzed both the 2-deoxy and 6-deoxy derivatives, though the activity on the 6-deoxy derivative was low [1].

Enzyme Characterization Biocatalysis Glycobiology

Primary Research Applications


α-Galactosidase Assays and Screening

As a substrate that is hydrolyzed with high activity by α-galactosidase from Aspergillus niger but not by enzymes from other sources, 2-deoxy-alpha-D-galactopyranose is ideal for developing specific enzyme activity assays and for screening potential inhibitors of this enzyme. Its use as a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-2-deoxy-alpha-D-galactopyranoside) allows for high-throughput screening with a clear, source-specific readout [1].

Negative Control for Membrane Transport

Given its complete lack of binding to the E. coli lactose permease, 2-deoxy-alpha-D-galactopyranose serves as an essential negative control probe. In studies designed to map the binding site interactions of galactose transporters or to assess the functional importance of specific hydroxyl groups, this compound provides a baseline for 'no binding' or 'no substrate protection,' against which other analogs can be quantitatively compared [1].

Kinetic Probe for Galactose Metabolism

With a defined, 3.6-fold lower kcat for E. coli galactokinase compared to D-galactose, 2-deoxy-D-galactose is a valuable tool for detailed enzyme kinetics studies. It can be used to investigate the transition state, the role of the C-2 hydroxyl in catalysis, and to calibrate kinetic models of the Leloir pathway without completely abolishing enzyme activity [1].

Anomeric Purity Standard

The distinct GC/CI-MS profile of the alpha-anomer (1.3% relative intensity for the (M+NH₄)⁺ ion) compared to the beta-anomer (8.4%) provides a robust, quantitative method for verifying the anomeric purity of the compound. This is critical for laboratories requiring a precisely defined stereoisomer for reproducible results, especially in fields like metabolomics and synthetic carbohydrate chemistry [1].

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